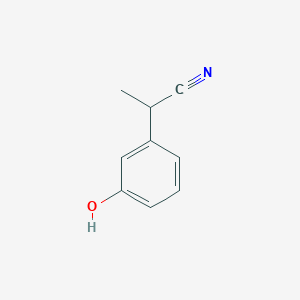

2-(3-Hydroxyphenyl)propionitrile

Description

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-(3-hydroxyphenyl)propanenitrile |

InChI |

InChI=1S/C9H9NO/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7,11H,1H3 |

InChI Key |

QXOFLUVMZOPYFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1=CC(=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Polarity : The hydroxyl group in this compound increases polarity compared to 3,3-Diphenylpropionitrile, likely improving aqueous solubility.

- Reactivity : Electron-withdrawing groups (e.g., benzoyl in 2-(3-Benzoylphenyl)propionitrile) enhance nitrile reactivity toward hydrolysis or substitution , whereas the hydroxyl group may facilitate oxidation or conjugation reactions.

- Biological Activity: MNPN’s nitrosamino group enables DNA adduct formation , while DPN’s dual hydroxyls mediate estrogen receptor interactions . The hydroxyl in this compound could serve as a pharmacophore in drug design, similar to N-(3-hydroxyphenyl)alkanamides tested for anti-HIV activity .

Physical and Chemical Properties

Notes:

- The hydroxyl group in this compound may raise its melting point compared to non-polar analogs due to intermolecular H-bonding.

- 2-(3-Benzoylphenyl)propionitrile’s ketone group reduces solubility in water but enhances stability in aprotic solvents .

Preparation Methods

Reaction Mechanism and Conditions

The base (e.g., sodium hydroxide) deprotonates 3-hydroxyphenol, forming a phenoxide ion that attacks the β-carbon of acrylonitrile. This results in the formation of this compound via Michael addition. The reaction is typically conducted in aqueous or polar aprotic solvents at 50–80°C, with yields ranging from 65% to 85% depending on catalyst loading and stoichiometry.

Optimization Strategies

-

Catalyst Selection : Weak bases like sodium carbonate or bicarbonate minimize side reactions such as polymerization of acrylonitrile. A 65:35 mixture of Na₂CO₃/NaHCO₃ enhances reaction homogeneity and reduces byproduct formation.

-

Solvent Systems : Polar solvents (e.g., dimethylformamide) improve solubility of 3-hydroxyphenol, while water facilitates phase separation during workup.

-

Temperature Control : Maintaining temperatures below 100°C prevents decomposition of the nitrile product.

Table 1: Cyanoethylation Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes kinetics without degradation |

| Acrylonitrile Ratio | 1:1.2 (phenol:AN) | Limits excess reagent waste |

| Catalyst Loading | 0.15 mol% Na₂CO₃/NaHCO₃ | Balances activity and cost |

Catalytic Hydrocyanation of Styrene Derivatives

Transition-metal-catalyzed hydrocyanation of styrenes provides an alternative route. While traditionally used for alkenes, this method can be modified for hydroxystyrene substrates.

Nickel-Catalyzed Approach

A nickel(0) complex (e.g., Ni(PPh₃)₄) catalyzes the addition of hydrogen cyanide to 3-hydroxystyrene. The reaction proceeds via oxidative addition, forming a π-allyl intermediate that couples with cyanide.

Challenges and Mitigations

-

Regioselectivity : The hydroxyl group directs cyanide addition to the β-position, but competing α-addition can occur. Ligand tuning (e.g., bulky phosphines) improves selectivity.

-

Cyanide Handling : Trimethylsilyl cyanide (TMSCN) offers safer handling compared to HCN gas.

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyanoethylation | 70–85 | 90–95 | High | Moderate (aqueous waste) |

| Epoxide Ring-Opening | 60–75 | 85–90 | Moderate | Low (citric acid recyclable) |

| Catalytic Hydrocyanation | 50–65 | 80–85 | Low | High (toxic catalysts) |

Q & A

Q. What are the optimal synthetic routes for 2-(3-Hydroxyphenyl)propionitrile, and what factors influence reaction yield?

Methodological Answer: The synthesis of this compound can be adapted from nucleophilic substitution protocols. For example, fluoronitrobenzene derivatives are reacted with α-substituted propionitriles in anhydrous aprotic solvents (e.g., DMF) under basic conditions. The α-substituent acts as a leaving group, enabling substitution at the para position relative to electron-withdrawing groups (e.g., nitro) . Hydrogenation using palladium on carbon (e.g., 7% Pd/C) at 40–45 psi H₂ pressure reduces nitro groups to amino intermediates, a step critical for subsequent functionalization . Yield optimization requires precise control of solvent polarity, catalyst loading, and reaction time to minimize side products like over-reduced amines or incomplete substitutions.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the hydroxyl group’s position (δ ~5–6 ppm for phenolic -OH) and nitrile functionality (C≡N stretch at ~2200–2300 cm⁻¹ in IR) .

- Mass Spectrometry (GC-MS/LC-MS): High-resolution MS validates molecular weight (C₉H₉NO: 147.17 g/mol) and detects impurities, such as unreacted intermediates .

- X-ray Crystallography: Single-crystal analysis resolves regiochemical ambiguities, as demonstrated for structurally similar nitriles like 3-oxo-2-(phenylhydrazono)propionitrile .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition or cyclization reactions?

Methodological Answer: The nitrile group’s electron-withdrawing nature activates the adjacent carbon for nucleophilic attack. Computational studies (e.g., DFT calculations) predict reaction pathways, such as:

- Cyclization: Intramolecular attack by the hydroxyl group forms heterocycles (e.g., benzoxazines), with transition-state energy barriers dependent on solvent polarity .

- Electrophilic Aromatic Substitution (EAS): The hydroxyl group directs substituents to the ortho/para positions, as seen in analogous compounds like 3-(2-fluorophenyl)-2-hydroxypropanenitrile . Experimental validation requires kinetic monitoring via HPLC or in-situ IR spectroscopy.

Q. How do solvent effects and catalyst choice influence the enantioselective reduction of this compound derivatives?

Methodological Answer:

- Catalytic Hydrogenation: Chiral catalysts (e.g., Ru-BINAP complexes) achieve enantiomeric excess (ee) >90% for α-hydroxy nitriles. Solvents like ethanol or THF modulate steric effects and hydrogen bonding .

- Biocatalysis: Nitrile hydratases or lipases offer enantioselective hydrolysis to carboxylic acids, with activity screened via pH-stat assays or chiral HPLC .

Data Analysis and Contradictions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound analogs?

Methodological Answer:

- Assay Standardization: Variations in cell lines (e.g., HEK-293 vs. HeLa) or assay conditions (e.g., serum concentration) may explain conflicting results. Meta-analyses should normalize data to positive controls (e.g., flurbiprofen for anti-inflammatory activity) .

- Structure-Activity Relationship (SAR) Modeling: Comparative studies of analogs (e.g., 3,3-diphenylpropanenitrile vs. fluorinated derivatives) identify critical substituents. QSAR models using Hammett constants or logP values predict bioactivity trends .

Q. What computational tools are recommended to predict the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

- ADMET Prediction Software: Tools like SwissADME or Schrödinger’s QikProp estimate metabolic pathways (e.g., cytochrome P450 oxidation) and half-life.

- Molecular Dynamics (MD) Simulations: Free-energy perturbation (FEP) calculations quantify binding affinities to hepatic enzymes, aiding in metabolite identification .

Comparative and Functional Studies

Q. How does the electronic environment of this compound compare to its fluorinated analogs in catalysis?

Methodological Answer:

- Electron-Withdrawing Effects: Fluorine at the phenyl ring (e.g., 3-(2-fluorophenyl)-2-hydroxypropanenitrile) increases nitrile electrophilicity, accelerating nucleophilic additions by ~30% compared to non-fluorinated analogs .

- Spectroscopic Evidence: ¹⁹F NMR and XPS differentiate electronic effects, with fluorine’s inductive destabilization quantified via Hammett σ constants .

Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

Methodological Answer:

- Neuronal Cell Lines: SH-SY5Y or PC12 cells assess neuroprotection against oxidative stress (e.g., H₂O₂-induced apoptosis), with viability measured via MTT assays .

- Receptor Binding Assays: Radioligand displacement studies (e.g., [³H]Dopamine for D2 receptors) screen for interactions, as demonstrated for structurally related phenylephrine derivatives .

Advanced Analytical Techniques

Q. What strategies mitigate signal overlap in ¹H NMR spectra of this compound derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolves coupling between aromatic protons and adjacent groups. For example, HSQC correlates hydroxyl protons (δ 5.2 ppm) with carbon signals .

- Dynamic Nuclear Polarization (DNP): Enhances sensitivity for low-concentration samples, critical for detecting trace intermediates in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.